molecular formula C23H20N4O3S B2443138 N-[(4-methoxyphenyl)methyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688355-49-9

N-[(4-methoxyphenyl)methyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2443138
CAS No.: 688355-49-9
M. Wt: 432.5
InChI Key: NTMSHEQRUFQLNW-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of methoxyphenyl and nitrophenyl groups attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-30-19-12-8-16(9-13-19)14-24-22-20-4-2-3-5-21(20)25-23(26-22)31-15-17-6-10-18(11-7-17)27(28)29/h2-13H,14-15H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMSHEQRUFQLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A modified approach from the synthesis of 3-alkylated quinazolinones () involves reacting 2-isocyanobenzoates with amines. For the target compound, 2-amino-5-nitrobenzoic acid can be treated with acetic anhydride to form a benzoxazinone intermediate, followed by cyclization with ammonium acetate to yield 4-chloroquinazoline ().

Example Procedure

  • Benzoxazinone Formation :
    • 2-Amino-5-nitrobenzoic acid (1.0 eq) is refluxed with acetic anhydride (3.0 eq) for 4 hours.
    • The product is isolated via vacuum filtration (Yield: 85–90%).
  • Cyclization to 4-Chloroquinazoline :
    • The benzoxazinone intermediate is treated with POCl₃ (2.5 eq) and Et₃N (1.2 eq) in dry DCM at 0°C, followed by warming to room temperature.
    • The resulting 4-chloro-2-mercaptoquinazoline is purified via column chromatography (hexane/EtOAc = 4:1, Yield: 70–75%).

Functionalization at Position 2: Introduction of 4-Nitrobenzylsulfanyl Group

The thiol group at position 2 is alkylated with 4-nitrobenzyl bromide. To prevent oxidation, the reaction is conducted under inert conditions.

Thiol-Alkylation Procedure

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Inspired by Suzuki-Miyaura couplings in quinazolinone syntheses (), the 2-position could be functionalized post-amination:

  • Bromination at Position 2 : Treat 4-(4-methoxybenzylamino)quinazoline with NBS (1.1 eq) in CCl₄ under light.
  • Suzuki Coupling : React 2-bromoquinazoline with 4-nitrobenzylboronic acid using Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq) in toluene/dioxane (Yield: 60–65%).

One-Pot Cyclization and Functionalization

A copper-catalyzed method () could concurrently form the quinazoline core and introduce substituents:

  • Reagents : 2-Isocyanobenzoate (1.0 eq), 4-methoxybenzylamine (1.2 eq), Cu(OAc)₂ (0.1 eq), 4-nitrobenzylthiol (1.5 eq).
  • Conditions : Microwave irradiation at 150°C for 20 minutes.
  • Yield : ~50% after column purification.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield (%) Ref.
Stepwise Substitution High regioselectivity, scalable Multiple purification steps 65–85
Palladium-Catalyzed Direct C-S bond formation Requires expensive catalysts 60–65
One-Pot Cyclization Rapid, fewer steps Lower yield, limited substrate scope 45–50

Optimization and Troubleshooting

Nitro Group Stability

The nitro group is susceptible to reduction under acidic or high-temperature conditions. To mitigate decomposition:

  • Use mild bases (e.g., K₂CO₃ instead of NaOH).
  • Avoid hydrogenation catalysts (e.g., Pd/C).

Thiol Oxidation

  • Conduct thiol-alkylation under nitrogen.
  • Add antioxidants (e.g., BHT) to the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso, nitro, and amino derivatives, as well as substituted quinazoline compounds.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is unique due to the presence of both methoxyphenyl and nitrophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in scientific research and industry.

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C28H25N5O5S. Key properties include:

PropertyValue
Molecular Weight543.6 g/mol
LogP3.3009
Polar Surface Area100.548 Ų
Hydrogen Bond Acceptors12
Hydrogen Bond Donors1

Research indicates that compounds related to quinazoline derivatives, including this compound, exhibit potent anticancer activities by inducing apoptosis in cancer cells. The mechanism primarily involves the inhibition of specific signaling pathways that lead to cell death.

Apoptosis Induction

A related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was shown to have an EC50 of 2 nM in inducing apoptosis in cell-based assays. This suggests that structural modifications in quinazoline can significantly enhance their apoptotic effects on cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies on quinazoline derivatives suggest that substituents at various positions on the quinazoline ring can significantly influence biological activity. For instance:

  • Substitution at the 2-position : The presence of a sulfanyl group enhances activity.
  • Substitution at the 4-position : The methoxy group is favorable for increasing lipophilicity and cellular uptake.

These findings underscore the importance of specific functional groups in modulating the pharmacological profile of quinazoline derivatives .

Case Studies and Research Findings

  • Anticancer Activity : In one study, a derivative with a similar structure was tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards tumor cells compared to normal cells .
  • Blood-Brain Barrier Penetration : Certain analogs have shown promising results in penetrating the blood-brain barrier, which is crucial for treating central nervous system cancers .
  • In Vivo Efficacy : Animal models have demonstrated that these compounds can effectively reduce tumor size in xenograft models, indicating their potential for clinical application .

Q & A

Basic: What are the key steps in synthesizing N-[(4-methoxyphenyl)methyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine, and how can its purity be ensured?

Answer:
The synthesis typically involves multi-step reactions:

Quinazoline Core Formation : Start with 4-chloroquinazoline as a precursor. React with 4-methoxyphenylmethylamine to substitute the chlorine at the 4-position .

Sulfanyl Group Introduction : Use a nucleophilic substitution reaction at the 2-position with (4-nitrophenyl)methanethiol under basic conditions (e.g., NaH in DMF) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Purity Validation :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >98% purity.
  • Spectroscopy : ¹H/¹³C NMR to verify substituent integration and absence of unreacted intermediates .

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example, the 4-nitrophenyl group shows deshielded aromatic protons (δ 8.1–8.3 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement. Key metrics: R-factor < 5%, bond length/angle deviations within 0.02 Å and 2°, respectively. This confirms the sulfanyl group’s spatial orientation .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and rule out side products .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?

Answer:

  • 3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate substituent properties (e.g., nitro group’s electron-withdrawing effect) with apoptosis induction. Adjust the 4-methoxyphenyl group’s lipophilicity to enhance blood-brain barrier (BBB) penetration .
  • Key Modifications :
    • Replace the nitro group with trifluoromethyl to improve metabolic stability .
    • Vary the sulfanyl linker length to balance potency and solubility .
  • Validation : Test analogs in MX-1 breast cancer xenografts; prioritize compounds with EC₅₀ < 10 nM in apoptosis assays .

Advanced: How does this compound’s mechanism of action differ from related quinazoline derivatives (e.g., EP128495)?

Answer:

  • Primary Mechanism : Binds tubulin at the colchicine site, disrupting microtubule dynamics and triggering G2/M arrest .
  • Distinct Features :
    • The 4-nitrophenylsulfanyl group enhances redox-sensitive cytotoxicity, unlike EP128495’s methyl group .
    • Higher BBB penetration due to reduced P-glycoprotein affinity compared to analogs with bulkier substituents .
  • Experimental Confirmation : Use competitive binding assays (³H-colchicine displacement) and flow cytometry for cell-cycle analysis .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across different cancer cell lines?

Answer:

  • Standardize Assays : Use identical cell lines (e.g., MDA-MB-231) and protocols (e.g., 72-hour MTT assays). Control for variables like serum concentration .
  • Mechanistic Profiling : Compare gene expression (RNA-seq) to identify resistance markers (e.g., βIII-tubulin overexpression) .
  • Cross-Validation : Replicate data in 3D spheroid models to mimic in vivo heterogeneity .

Advanced: What in vivo models are most predictive of this compound’s efficacy, and how should dosing be optimized?

Answer:

  • Orthotopic Pancreatic Models : Use luciferase-tagged Panc-1 cells for bioluminescence tracking. Oral dosing (10–25 mg/kg/day) achieves tumor growth inhibition >70% .
  • Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) and brain-to-plasma ratio (Kp > 0.5 indicates BBB penetration) .
  • Toxicity Mitigation : Adjust dosing frequency (e.g., Q3D regimen) if weight loss >15% is observed in BALB/c mice .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.
  • Hydrolytic Stability : Avoid aqueous buffers (pH > 8) to prevent sulfanyl linker cleavage. Confirm stability via LC-MS after 24 hours in PBS .

Advanced: How can computational methods guide the design of analogs with reduced off-target kinase activity?

Answer:

  • Kinome Screening : Use Schrödinger’s KinaseChem tool to predict binding to c-Src/Abl. Exclude analogs with GlideScore < –8 kcal/mol .
  • MD Simulations : Simulate binding to tubulin (PDB: 1SA0) for ≥100 ns to prioritize analogs with stable hydrogen bonds to β-tubulin’s T179 .

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